![molecular formula C15H10N2O5S2 B2775025 Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-34-9](/img/structure/B2775025.png)
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. It has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties . Additionally, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Direcciones Futuras
The future directions for research on “Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. Given the interesting properties of thiophene derivatives, this compound could potentially have applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
The synthesis of Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific reaction conditions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions may involve the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as Methyl benzo[b]thiophene-2-carboxylate and 5-Nitro-2-thiophenecarboxaldehyde . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For example, Methyl benzo[b]thiophene-2-carboxylate is primarily used in material science applications, whereas 5-Nitro-2-thiophenecarboxaldehyde is studied for its antimicrobial activity .
Propiedades
IUPAC Name |
methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S2/c1-22-15(19)13-12(8-4-2-3-5-9(8)24-13)16-14(18)10-6-7-11(23-10)17(20)21/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFDPUWCKZRRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)
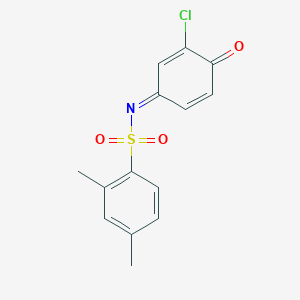

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)
![N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine](/img/structure/B2774948.png)
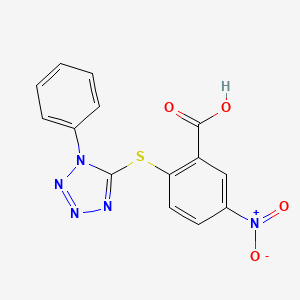
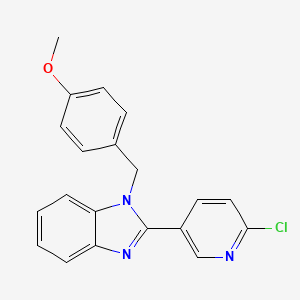
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2774954.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)
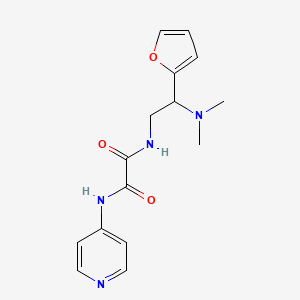
![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)
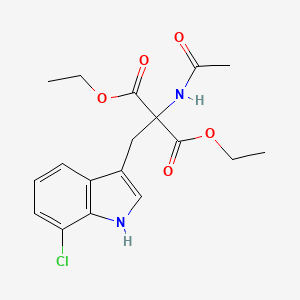
![3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2774965.png)
